methyl 5-amino-1H-indazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

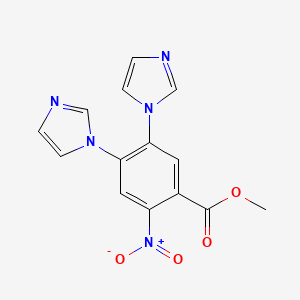

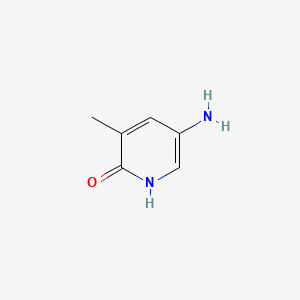

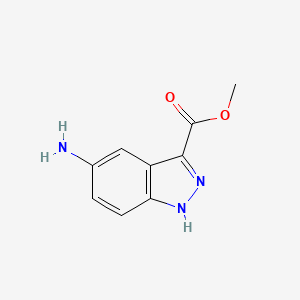

“Methyl 5-amino-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 660411-95-0 . It has a molecular weight of 191.19 . This compound is categorized as a precursor in the synthesis of various synthetic cannabinoids . It has potential applications in the development of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase .

Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-indazole-3-carboxylate” consists of a 1H-indazole ring substituted at the 3-position by a carboxylate group and at the 5-position by an amino group . The molecular formula is C9H9N3O2 .Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indazole-3-carboxylate” is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 432.2±25.0 °C at 760 mmHg, and a flash point of 215.2±23.2 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

DNA Methylation Inhibitors

Indazole derivatives, including molecules structurally related to "methyl 5-amino-1H-indazole-3-carboxylate," are explored for their role in inhibiting DNA methyltransferases (DNMTs). These inhibitors can reverse aberrant methylation patterns, restore the expression of suppressor genes, and exhibit antitumor effects in various models. Clinical trials have tested several nucleoside analogs of deoxycytidine, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrating significant anti-leukemic activity (Goffin & Eisenhauer, 2002).

Serotonin System Study

α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and a tryptophan analog, is used as a tracer in studying brain serotonin (5-HT) synthesis rates. This methodology provides insights into the serotonergic system's functioning under normal and pathological conditions, aiding in the understanding of neuropsychiatric disorders (Diksic & Young, 2001).

Antioxidant and Antiradical Activity

Compounds with open thiogroups, such as certain 1,2,4-triazole-3-thione derivatives, show promising antioxidant and antiradical activities. These properties contribute positively to biochemical processes in individuals exposed to high doses of radiation, comparing the activity of these compounds to biogenic amino acids like cysteine (Kaplaushenko, 2019).

Therapeutic Applications of Indazole Derivatives

Indazole derivatives exhibit a wide range of biological activities, prompting interest in developing novel therapeutic agents based on this scaffold. These derivatives have shown promising anticancer, anti-inflammatory, and neuroprotective activities, serving as the basis for novel drug discovery efforts. Patents and research from 2013 to 2017 highlight the pharmaceutical importance of indazole derivatives, underscoring their potential in treating various diseases (Denya, Malan, & Joubert, 2018).

Epigenetic Modifications and Genome Flexibility

The study of epigenetic modifications, including DNA methylation and demethylation, is crucial for understanding genome regulation. Oxidative derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC), play significant roles in gene regulation and may contribute to epigenetically mediated responses to environmental factors. This area of research holds potential for developing therapeutic strategies targeting epigenetic mechanisms (Efimova et al., 2020).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 5-amino-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUJJWUHGQWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651689 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-amino-1H-indazole-3-carboxylate | |

CAS RN |

660411-95-0 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)